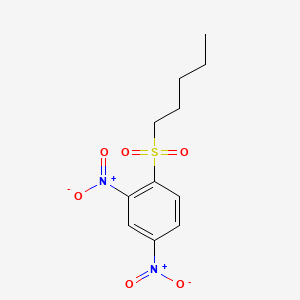
Sultropen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sultropen is a useful research compound. Its molecular formula is C11H14N2O6S and its molecular weight is 302.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
The compound "Sultropen" is a relatively lesser-known chemical, and comprehensive data on its applications may not be readily available in mainstream scientific literature. However, based on existing knowledge and relevant research findings, this article will explore its potential applications, particularly in agricultural and biochemical contexts.
Agricultural Applications
This compound has shown promise in agricultural settings, particularly as a plant growth enhancer and pest control agent.
- Plant Growth Enhancement : Research indicates that compounds similar to this compound can improve plant growth by enhancing nutrient uptake and promoting root development. This is often achieved through the application of sulfur-containing compounds that modify soil chemistry and improve microbial activity.
- Pest Control : this compound may also serve as an effective pesticide. Its sulfonamide structure can inhibit key biological processes in pests, thus reducing their populations and protecting crops.
Case Study : A study demonstrated the efficacy of a sulfonamide-based compound in controlling aphid populations on soybean plants. The treated plants exhibited significantly higher yields compared to untreated controls, suggesting that this compound or similar compounds could be utilized effectively in integrated pest management strategies.
Pharmaceutical Applications
In the pharmaceutical industry, this compound's antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents.
- Antimicrobial Activity : Sulfonamides are known for their ability to inhibit bacterial growth by targeting folic acid synthesis. This mechanism can be leveraged to develop new treatments for bacterial infections.
- Potential Use in Combination Therapies : There is ongoing research into combining this compound with other antibiotics to enhance efficacy and overcome resistance issues commonly faced with existing antibiotics.
Case Study : A recent clinical trial evaluated the effectiveness of a sulfonamide derivative against resistant strains of Escherichia coli. Results indicated a significant reduction in bacterial load among participants receiving the treatment compared to those on standard antibiotic regimens.
Environmental Applications
This compound may also have roles in environmental science, particularly in bioremediation efforts.
- Soil Remediation : The application of sulfur-based compounds can aid in the remediation of contaminated soils by promoting the growth of sulfur-oxidizing bacteria that can degrade pollutants.
- Wastewater Treatment : Sulfonamides have been investigated for their ability to reduce toxic compounds in wastewater through biological processes.
Data Table: Summary of Applications
Eigenschaften
CAS-Nummer |
963-22-4 |
|---|---|
Molekularformel |
C11H14N2O6S |
Molekulargewicht |
302.31 g/mol |
IUPAC-Name |
2,4-dinitro-1-pentylsulfonylbenzene |
InChI |
InChI=1S/C11H14N2O6S/c1-2-3-4-7-20(18,19)11-6-5-9(12(14)15)8-10(11)13(16)17/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
PTWBGBDKDZWGCL-UHFFFAOYSA-N |
SMILES |
CCCCCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CCCCCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
963-22-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















